![molecular formula C20H18N4O2S B2994724 2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 893982-59-7](/img/structure/B2994724.png)
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
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Overview
Description
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, also known as EMeN or JNJ-26481585, is a novel small molecule inhibitor of the histone deacetylase enzyme. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Scientific Research Applications
Antibacterial Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated significant antibacterial properties. Researchers have found that this compound exhibits good to excellent antibacterial activity against various bacterial strains . Further studies could explore its mechanism of action and potential applications in combating bacterial infections.
Antimalarial Activity
The same compound has also shown promise as an antimalarial agent. Its activity against Plasmodium parasites warrants investigation for potential use in malaria treatment . Understanding its mode of action and optimizing its efficacy could contribute to malaria control efforts.
Antifungal Properties
Imidazo[2,1-b]thiazole derivatives, including our compound of interest, have been studied for their antifungal effects. Investigating their activity against specific fungal pathogens could lead to novel antifungal therapies .
Antiviral Potential
Given the broad spectrum of antiviral activity exhibited by imidazo[2,1-b]thiazole derivatives, exploring the antiviral properties of our compound may reveal insights into its efficacy against viral infections .
Antitumor and Antiproliferative Effects
Imidazo[2,1-b]thiazole derivatives have attracted attention as potential antitumor agents. Our compound may exhibit antiproliferative effects against human cancer cell lines, making it a candidate for further investigation in cancer research .
Cardiotonic and Antihypertensive Properties
Some imidazo[2,1-b]thiazole derivatives have been associated with cardiotonic effects and antihypertensive activity. Exploring these aspects could reveal cardiovascular applications for our compound .
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms, leading to changes in the target’s function.
Biochemical Pathways
These could potentially include pathways related to oxidative stress, inflammation, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have similar solubility properties, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound might have a range of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
For instance, the solubility properties of the compound suggest that its action might be influenced by the polarity of the environment .
properties
IUPAC Name |
2-ethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-26-19-16(8-5-9-21-19)18(25)22-15-7-4-6-14(10-15)17-11-24-13(2)12-27-20(24)23-17/h4-12H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYGLTILLKDGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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